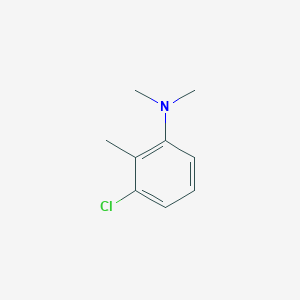

3-Chloro-N,N,2-trimethylaniline

Description

This ortho-substituted arrangement imparts unique steric and electronic properties, distinguishing it from meta- and para-substituted analogs. It is utilized in catalytic systems and organic synthesis, particularly in allylation and hydrofunctionalization reactions .

Properties

IUPAC Name |

3-chloro-N,N,2-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAWSFFBRWWLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600255 | |

| Record name | 3-Chloro-N,N,2-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67761-88-0 | |

| Record name | 3-Chloro-N,N,2-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N,N,2-trimethylaniline can be synthesized through several methods. One common method involves the alkylation of 3-chloroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of 3-chloroaniline with dimethyl sulfate or methyl chloride in the presence of an acid catalyst. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N,2-trimethylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into the corresponding amine.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

3-Chloro-N,N,2-trimethylaniline serves as a significant intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of N,N-dimethylated derivatives and trimethylammonium salts.

Table 1: Synthesis of Trimethylammonium Salts

| Compound Name | Methodology | Yield (%) |

|---|---|---|

| 3-Chloro-N,N,N-trimethylanilinium iodide | Reaction with methyl iodide in DCM | 33 |

| 3-Chloro-N,N,N-trimethylanilinium triflate | Reaction with methyl triflate in DCM | Not specified |

The preparation of N,N,N-trimethylanilinium salts from N,N-dimethylaniline using methyl iodide has been documented, demonstrating the compound's utility in generating quaternary ammonium salts, which are important in various applications including surfactants and phase transfer catalysts .

Catalytic Applications

This compound has been explored for its catalytic properties in selective halogenation reactions. Research indicates that aniline derivatives can act as effective catalysts for these processes, enhancing the efficiency of halogenation in aromatic compounds.

Case Study: Selective Halogenation Using Aniline Catalysts

In a study published by Samanta et al., aniline derivatives were utilized to facilitate selective halogenation reactions. The results highlighted the ability of this compound to promote reactions under mild conditions, yielding halogenated products with high selectivity . This application underscores its potential in synthetic organic chemistry.

Material Science

The compound has also found applications in material science, particularly as a precursor for functional materials. Its derivatives are employed in the development of polymers and dyes due to their unique electronic properties.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for producing conductive polymers. |

| Dye Production | Acts as a dye precursor due to its chromophoric properties. |

Research indicates that the incorporation of this compound into polymer matrices can enhance conductivity and thermal stability, making it suitable for electronic applications .

Biological Applications

Emerging studies suggest potential biological applications for this compound and its derivatives. The compound's structure allows for modifications that could lead to bioactive molecules with therapeutic properties.

Case Study: Bioactivity Screening

A recent screening of various aniline derivatives indicated that modifications on the amino group can lead to compounds with significant antimicrobial activity. This highlights the importance of this compound as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-N,N,2-trimethylaniline involves its interaction with various molecular targets. In biochemical assays, it acts as an inhibitor of specific enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Substituent Position Effects on Reactivity

Key Findings :

- Ortho vs. Steric hindrance from the 2-methyl group likely blocks access to the reactive site in ortho derivatives.

- Catalytic Performance :

In Sc-catalyzed anti-Markovnikov hydroallylation, N,N,2-trimethylaniline (10 mol%) increased reaction yields from 50% to 83%, demonstrating its role as a beneficial additive despite higher energy barriers in certain mechanistic steps .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Aniline Derivatives

Table 2: Reaction Performance in Allylation

Steric and Electronic Considerations

- Steric Effects : The 2-methyl group in this compound creates significant steric bulk, reducing reactivity in reactions requiring planar transition states (e.g., allylation via Mo clusters) . However, this steric profile enhances its utility in Sc-catalyzed systems, where it stabilizes intermediates .

- Electronic Effects: The electron-donating N,N-dimethyl groups increase electron density at the aromatic ring, favoring electrophilic substitution.

Biological Activity

3-Chloro-N,N,2-trimethylaniline is an organic compound that has garnered attention due to its potential biological activities and implications in toxicology. This article explores its biological activity, including toxicity, antimicrobial properties, and other relevant findings from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its amino group and chlorinated aromatic ring. The presence of chlorine and multiple methyl substituents affects its chemical reactivity and biological interactions.

- Chemical Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

- CAS Number : 100-00-0

Toxicological Studies

Carcinogenicity : Research has indicated that compounds similar to this compound may exhibit carcinogenic properties. For instance, studies on related anilines have shown increased incidences of nasal tumors in laboratory rats exposed to high doses over extended periods. The mechanism is thought to involve metabolic activation leading to DNA damage and tumor promotion .

Acute Toxicity : The acute toxicity of this compound has been evaluated in various studies. LD50 values for structurally related compounds suggest that this compound may also possess significant acute toxicity, warranting caution in handling and exposure .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various anilines, including derivatives of this compound. These studies often focus on the compound's efficacy against gram-positive bacteria and mycobacterial strains.

- Antibacterial Efficacy : A series of anilines were tested against Staphylococcus aureus and Mycobacterium tuberculosis. Results indicated that chlorinated anilines generally exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts .

| Compound | Activity against S. aureus | Activity against M. tuberculosis |

|---|---|---|

| This compound | Moderate | Low |

| 4-Chlorocinnamanilide | High | Moderate |

Case Studies

- Case Study on Carcinogenicity : In a two-year feeding study involving rats, related compounds showed a significant increase in the incidence of nasal tumors. This finding highlights the potential risks associated with exposure to chlorinated anilines like this compound .

- Antimicrobial Screening : A recent screening of various substituted anilines found that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria. This suggests that modifications to the aniline structure can enhance biological efficacy .

Research Findings

- Metabolism : Studies indicate that this compound may undergo metabolic transformations that influence its biological activity. These transformations can lead to the formation of reactive metabolites which may contribute to its toxicity and potential carcinogenicity .

- Structure-Activity Relationship (SAR) : The introduction of halogen atoms (such as chlorine) into the aromatic ring is known to enhance biological activity. This trend has been observed across various studies involving chlorinated anilines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.